molecular formula C13H12FNO B7845901 4'-Fluoro-4-methoxy-[1,1'-biphenyl]-2-amine

4'-Fluoro-4-methoxy-[1,1'-biphenyl]-2-amine

Cat. No.: B7845901
M. Wt: 217.24 g/mol
InChI Key: DYGNFOSAXTUGLS-UHFFFAOYSA-N
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Description

4’-Fluoro-4-methoxy-[1,1’-biphenyl]-2-amine is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a fluorine atom at the 4’ position and a methoxy group at the 4 position on the biphenyl structure, with an amine group at the 2 position. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Fluoro-4-methoxy-[1,1’-biphenyl]-2-amine typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Mechanism of Action

The mechanism of action of 4’-Fluoro-4-methoxy-[1,1’-biphenyl]-2-amine involves its interaction with specific molecular targets and pathways:

Properties

IUPAC Name

2-(4-fluorophenyl)-5-methoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO/c1-16-11-6-7-12(13(15)8-11)9-2-4-10(14)5-3-9/h2-8H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYGNFOSAXTUGLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC=C(C=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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